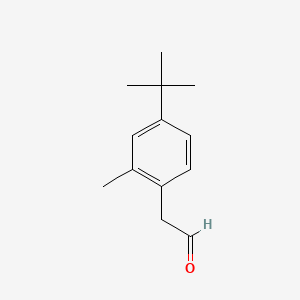
(2,2-Bis(undecyloxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Bis(undecyloxy)ethyl)benzene is an organic compound with the molecular formula C30H54O2 It is characterized by the presence of two undecyloxy groups attached to an ethylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(undecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with undecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Bis(undecyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2,2-Bis(undecyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,2-Bis(undecyloxy)ethyl)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecyloxy groups provide hydrophobic interactions, while the ethylbenzene core can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s behavior in various environments and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Bis(hexyloxy)ethyl)benzene: Similar structure with shorter alkyl chains.
(2,2-Bis(octyloxy)ethyl)benzene: Similar structure with medium-length alkyl chains.
Uniqueness
(2,2-Bis(undecyloxy)ethyl)benzene is unique due to its longer undecyloxy chains, which provide distinct hydrophobic properties and influence its solubility and interactions with other molecules. This makes it particularly useful in applications requiring specific amphiphilic characteristics.
Propriétés
Numéro CAS |
93981-52-3 |
|---|---|
Formule moléculaire |
C30H54O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,2-di(undecoxy)ethylbenzene |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-22-26-31-30(28-29-24-20-19-21-25-29)32-27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30H,3-18,22-23,26-28H2,1-2H3 |
Clé InChI |
FFSLFIYMXFVLQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


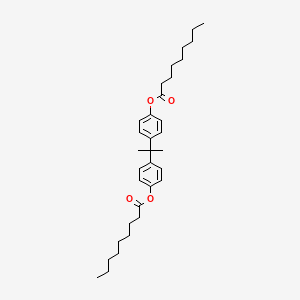

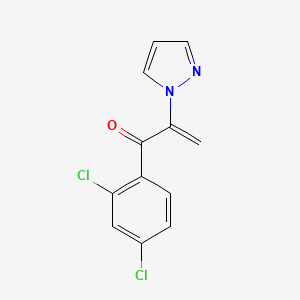

![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
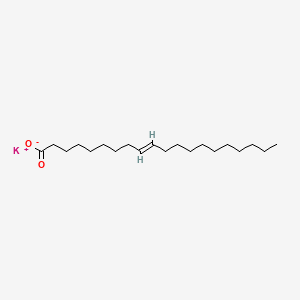
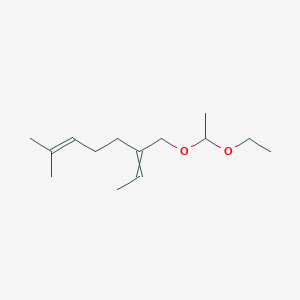
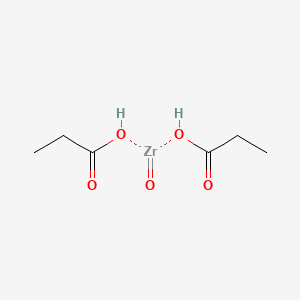
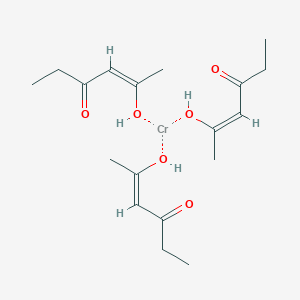
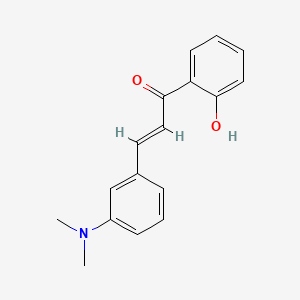
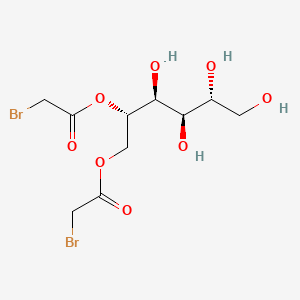
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
